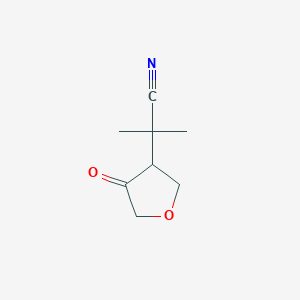

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

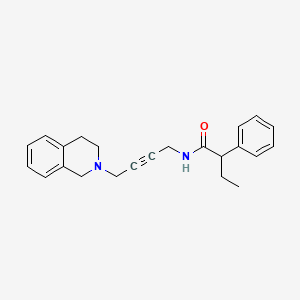

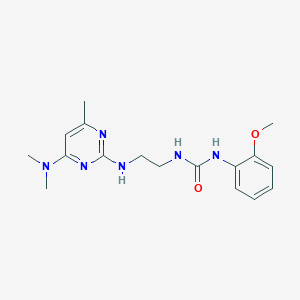

“2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a chemical compound with the CAS Number: 1909324-83-9 . It has a molecular weight of 153.18 and its molecular formula is C8H11NO2 . It is typically available in powder form .

Molecular Structure Analysis

The InChI code for “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is 1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis

The physical form of “2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile” is a powder . The storage temperature is 4 degrees Celsius .科学的研究の応用

Performance and Emission Characteristics of Diesel Engine

The study by Oprescu et al. (2014) investigates the use of glycerol derivatives as additives for diesel fuel to improve engine performance and reduce emissions. The research highlights the potential of specific glycerol ketal esters in enhancing diesel fuel properties and reducing harmful emissions, showcasing the broader application of cyclic acetals in renewable fuel technologies (Oprescu et al., 2014).

Oxidative Coupling in Propane Dehydrogenation

Tian et al. (2019) explored the role of oxidative coupling of methyl in increasing C2 formation during propane oxidative dehydrogenation on hexagonal boron nitride catalysts. This study provides insights into the reaction mechanisms and potential for selective oxidation processes in alkane transformations, highlighting the versatility of chemical reactions involving nitriles and related structures (Tian et al., 2019).

Ring Expansion of Cyclic Acetals

Research by Oku et al. (1997) on the ring expansion of cyclic acetals to dioxacycloalkenones underscores the utility of intramolecular formation of oxonium ylides. This process demonstrates the synthetic versatility of cyclic acetals in generating medium-sized rings, which are relevant in the synthesis of complex organic molecules (Oku et al., 1997).

Carbohydrate-based PBT Copolyesters

Lavilla et al. (2014) conducted a comparative study on the synthesis of carbohydrate-based PBT copolyesters from a cyclic diol derived from tartaric acid, demonstrating the application of cyclic acetals in developing bio-based polymers. This research contributes to the field of sustainable materials science, showing how derivatives of cyclic acetals can be used to enhance the properties of biodegradable polymers (Lavilla et al., 2014).

Synthesis with Blossom Orange Scent

The study by Climent et al. (2002) on the synthesis of a molecule with blossom orange scent highlights the application of acetalization reactions between methyl naphthyl ketone and propylene glycol. This research illustrates the use of cyclic acetals in fragrance chemistry, showcasing the potential for creating complex olfactory compounds (Climent et al., 2002).

特性

IUPAC Name |

2-methyl-2-(4-oxooxolan-3-yl)propanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO2/c1-8(2,5-9)6-3-11-4-7(6)10/h6H,3-4H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WOYZIUAJIQNTAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)C1COCC1=O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

153.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-2-(4-oxooxolan-3-yl)propanenitrile | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-Thiophen-2-yl-1,2,4-oxadiazol-3-yl)methyl]but-2-ynamide](/img/structure/B2559024.png)

![2-(1,1-dioxido-4-phenyl-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-(2-methoxy-5-methylphenyl)acetamide](/img/structure/B2559026.png)

![3,5-dimethyl-N-(8-(methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-yl)isoxazole-4-carboxamide](/img/structure/B2559028.png)

![N-(2-(6-((2,5-dimethylbenzyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)-4-methylbenzamide](/img/structure/B2559029.png)

![2-Aminospiro[3.3]heptane-2-carboxylic acid;hydrochloride](/img/structure/B2559039.png)

![2-bromo-5-methoxy-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2559042.png)